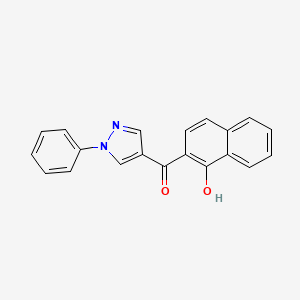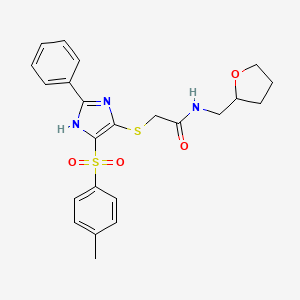
2-((2-phenyl-4-tosyl-1H-imidazol-5-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of acetamide derivatives often involves multi-step chemical processes that incorporate various organic synthesis techniques. For example, compounds similar to our molecule of interest have been synthesized starting from specific chloro-acetamide intermediates, reacting with aromatic or heteroaromatic thiols (K. Ramalingam, D. Ramesh, & B. Sreenivasulu, 2019). These processes typically require precise control of reaction conditions, such as temperature, solvent, and catalyst presence, to achieve the desired product with high yield and purity.
Molecular Structure Analysis
The molecular structure of acetamide derivatives is characterized by the presence of an acetamide group attached to various aromatic or heteroaromatic systems via a sulfur atom, which often results in compounds with significant biological activity. Structural elucidation techniques such as NMR, IR, and Mass spectrometry are crucial in confirming the molecular structure of synthesized compounds, providing detailed insights into their three-dimensional conformation and electronic distribution (M. Duran & M. Canbaz, 2013).
Chemical Reactions and Properties
Acetamide derivatives can participate in a variety of chemical reactions, including nucleophilic substitution, addition reactions, and cyclization processes, to form a diverse range of heterocyclic compounds. These reactions are essential for the modification of the core structure to enhance biological activity or to introduce specific functional groups necessary for drug development (S. Harusawa et al., 1999).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as solubility, melting point, and crystalline structure, are crucial for their application in drug formulation. These properties can be influenced by the compound's molecular structure, particularly the nature and position of substituents on the aromatic rings (K. Sethusankar et al., 2002).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and acidity or basicity, play a significant role in the biological activity of acetamide derivatives. Understanding these properties is essential for predicting the compound's behavior in biological systems and its interactions with biological targets (J. Schmeyers & G. Kaupp, 2002).
Applications De Recherche Scientifique
Imidazole Derivatives in Drug Discovery
Imidazole derivatives, including compounds with similar structural motifs to the query chemical, are known for their versatile biological activities and pharmacological properties. They have been investigated for their potential antitumor, antiviral, and antimicrobial activities. For instance, compounds like bis(2-chloroethyl)amino derivatives of imidazole and benzimidazole have been reviewed for their antitumor activities. These structures have shown promise in preclinical testing stages, indicating their significance in the synthesis of compounds with diverse biological properties (Iradyan, Iradyan, Arsenyan, & Stepanyan, 2009).
Hydantoin Derivatives in Medicinal Chemistry
Hydantoin and its derivatives, which share some structural similarities with imidazole derivatives in terms of being nitrogen-containing heterocycles, have been recognized as valuable scaffolds in medicinal chemistry. Drugs such as phenytoin, derived from hydantoin, underscore the importance of these structures in drug development, demonstrating a wide range of therapeutic applications. Research has shown that hydantoin derivatives possess various biological and pharmacological activities, highlighting their significance in the synthesis of non-natural amino acids and potential therapeutic agents (Shaikh, Bhor, Dighe, & Kolhe, 2023).
Advanced Oxidation Processes for Environmental Applications
Research on advanced oxidation processes (AOPs) for environmental applications, particularly in the degradation of recalcitrant compounds like acetaminophen, provides insight into the potential environmental impact and biodegradation pathways of complex organic molecules. This research is relevant for understanding the environmental fate of pharmaceuticals and related compounds, including those with imidazole derivatives. Studies have identified various by-products and proposed degradation pathways, contributing to the understanding of environmental toxicology and the development of more sustainable chemical practices (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Propriétés
IUPAC Name |
2-[[5-(4-methylphenyl)sulfonyl-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S2/c1-16-9-11-19(12-10-16)32(28,29)23-22(25-21(26-23)17-6-3-2-4-7-17)31-15-20(27)24-14-18-8-5-13-30-18/h2-4,6-7,9-12,18H,5,8,13-15H2,1H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRERFXFVJVYXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(N=C(N2)C3=CC=CC=C3)SCC(=O)NCC4CCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)

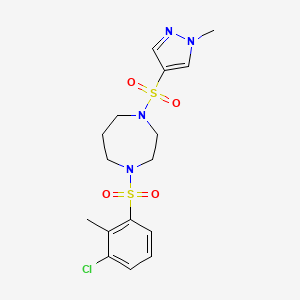

![4-[2-[2-(Dimethylamino)ethoxy]phenyl]piperazine-1-sulfonyl fluoride](/img/structure/B2497834.png)
![8-{3-[(2,5-Dimethylphenyl)methoxy]phenyl}-1,3-dimethyl-1,3,5-trihydroimidazoli dino[1,2-h]purine-2,4-dione](/img/structure/B2497835.png)

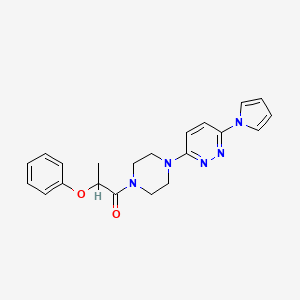
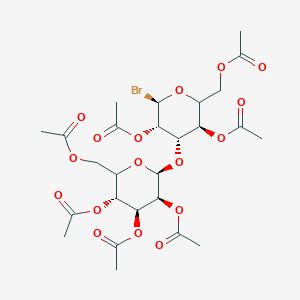

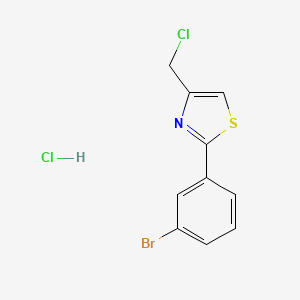
![(4-(2-Chloro-6-fluorobenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2497842.png)
![N-(6-(N,N-diethylsulfamoyl)benzo[d]thiazol-2-yl)-3-methoxybenzamide](/img/structure/B2497843.png)
